![molecular formula C17H16Cl2N2O4S B2410140 Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate CAS No. 338755-59-2](/img/structure/B2410140.png)
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate, is a chemical compound with a complex structure . It has a molecular formula .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a 3,4-dichlorobenzyl group, a 2-oxo-1,2-dihydro-3-pyridinyl group, and an ethyl acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a specific melting point, boiling point, and density . It also has specific chemical properties related to its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Tandem Multi-Component Synthesis : Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate has been utilized in a five-component reaction leading to the synthesis of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones via a tandem Mannich-enamine-substitution sequence. This process involves the generation of diastereomers and illustrates the compound's potential in complex chemical syntheses (Raja & Perumal, 2006).
Formation of Pyrrolidine Derivatives : It reacts with primary amines leading to the opening of the β-lactam ring and formation of pyrrolidine derivatives. This showcases the compound's reactivity and utility in synthesizing diverse molecular structures (Valiullina et al., 2020).
Synthesis of Heterocyclic Compounds : The compound is also involved in the synthesis of new heterocyclic compounds, demonstrating its versatility in forming various biologically active structures. This includes its role in forming chalcones and other derivatives, expanding its utility in synthetic organic chemistry (Gali, 2018).
Biological and Medicinal Research
Antimicrobial Activities : Some derivatives synthesized from this compound have been tested for antimicrobial activity. This indicates its potential role in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Wardkhan et al., 2008).
Antitumor Activities : Research has been conducted on derivatives of this compound for their antitumor activities. This highlights its potential application in cancer research and the development of novel anticancer drugs (Liu et al., 2018).
Spectroscopic Analysis and Molecular Docking : The compound has been analyzed using spectroscopic methods and molecular docking studies. This type of research is crucial for understanding the molecular structure and potential biological interactions of the compound, aiding in the development of drugs and other chemical products (El-Azab et al., 2016).
Synthesis of Analgesic and Anti-inflammatory Agents : Its derivatives have shown potential as analgesic and anti-inflammatory agents, suggesting its role in the development of new therapeutic drugs for pain and inflammation management (Agudoawu & Knaus, 2000).
Eigenschaften
IUPAC Name |
ethyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-2-25-15(22)10-26-17(24)20-14-4-3-7-21(16(14)23)9-11-5-6-12(18)13(19)8-11/h3-8H,2,9-10H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSMTHTRRQFKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
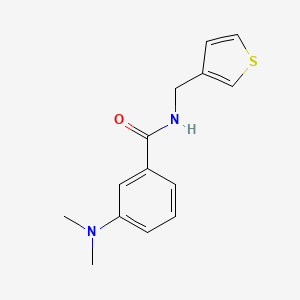
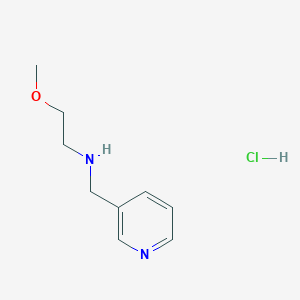
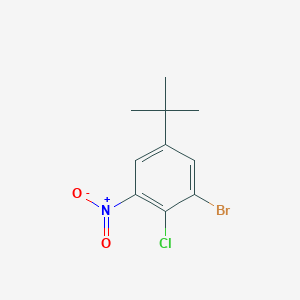
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
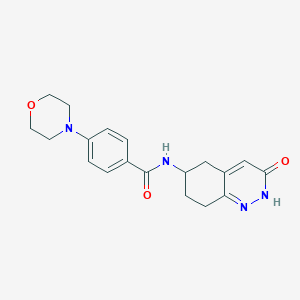
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
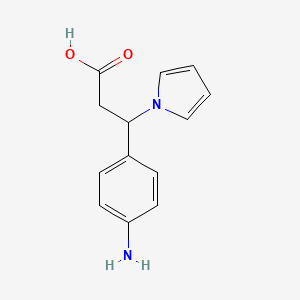
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
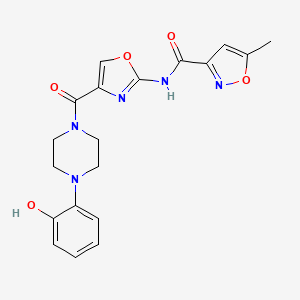
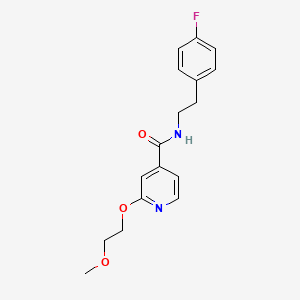

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)